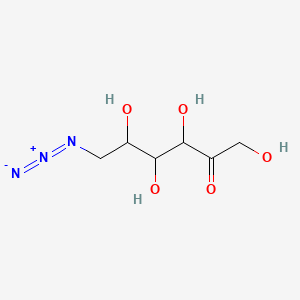
6-Azido-6-deoxyhex-2-ulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-6-deoxyhex-2-ulose is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Labeling
One of the most notable applications of 6-Azido-6-deoxyhex-2-ulose is its use as a metabolic chemical reporter. It has been shown to facilitate the labeling of glycoproteins and other glycoconjugates in mammalian cells. For instance, when cells are treated with per-O-acetylated 6-Azido-6-deoxyglucose, robust labeling occurs, indicating its utility in studying O-GlcNAc modifications, which are crucial for various cellular processes such as signaling and metabolism .
Glycoengineering
The azide functionality allows for further modifications through click chemistry, making this compound an excellent tool for glycoengineering. By replacing hydroxyl groups in carbohydrates with azides, researchers can create analogs that mimic natural products, facilitating the study of glycan interactions in biological systems .
Application in Lipid Research
Recent studies have explored the incorporation of 6-Azido-6-deoxy derivatives into phosphatidylinositol (PI) compounds. These derivatives serve as molecular tools for metabolic engineering of phosphoinositides (PIPs), which play essential roles in cell signaling pathways. The azide group enables selective modifications that can lead to novel lipid analogs with tailored functionalities for studying lipid metabolism .
Click Chemistry in Cellular Imaging
In another application, this compound has been utilized in click chemistry for fluorescent imaging of live cells. By reacting the azide with alkyne-tagged fluorescent probes, researchers can visualize cellular structures and processes dynamically, providing insights into cellular behavior and interactions .
Comparative Data Table
Propriétés
Formule moléculaire |
C6H11N3O5 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2 |
Clé InChI |
DHCFCMVDOWDQHL-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















